molecular formula C24H28ClN3O3 B10988662 N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B10988662
M. Wt: 441.9 g/mol
InChI Key: YGDXEJHDGFFAEW-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic conditions.

    Substitution Reactions: The next step involves the introduction of the 4-chlorophenyl and 4-methylpentyl groups. This is typically done through nucleophilic substitution reactions, where the benzodiazepine core is reacted with the corresponding halides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted benzodiazepine with a suitable acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on various biological pathways, particularly those involving neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure could potentially lead to different binding affinities and efficacies at GABA receptors, making it a valuable compound for further research.

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C24H28ClN3O3/c1-15(2)18(16-7-9-17(25)10-8-16)13-14-26-22(29)12-11-21-24(31)27-20-6-4-3-5-19(20)23(30)28-21/h3-10,15,18,21H,11-14H2,1-2H3,(H,26,29)(H,27,31)(H,28,30)

InChI Key

YGDXEJHDGFFAEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCNC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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